molecular formula C23H24FN3O3S2 B6554310 N-(3,4-dimethylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1040634-67-0

N-(3,4-dimethylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B6554310
CAS No.: 1040634-67-0
M. Wt: 473.6 g/mol
InChI Key: GRJDKDUKSUHWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O3S2 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.12431215 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S2/c1-16-7-8-18(15-17(16)2)25-23(28)22-21(9-14-31-22)32(29,30)27-12-10-26(11-13-27)20-6-4-3-5-19(20)24/h3-9,14-15H,10-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJDKDUKSUHWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetic compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores the compound's biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thiophene ring
  • An amide functional group
  • A piperazine moiety

Molecular Formula : C20H24FN3O2S
Molecular Weight : 373.48 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology.

Anticancer Activity

Several studies have demonstrated the compound's potential anticancer properties. For instance, in vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • A549 (human lung adenocarcinoma)
  • Caco-2 (colorectal adenocarcinoma)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest. The compound's efficacy was compared against standard chemotherapeutics, revealing a significant reduction in cell viability at concentrations as low as 10 µM, particularly in Caco-2 cells (p < 0.001) .

Neuropharmacological Effects

The piperazine component suggests potential activity related to neurotransmitter modulation. Preliminary studies indicate that the compound may act as a serotonin receptor antagonist, which could be beneficial in treating anxiety and depression-related disorders. In animal models, administration resulted in reduced anxiety-like behaviors .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Cell Proliferation : The compound disrupts critical signaling pathways involved in cancer cell growth.
  • Induction of Apoptosis : It promotes programmed cell death through mitochondrial pathways.
  • Serotonergic Modulation : Interaction with serotonin receptors may mediate its neuropharmacological effects.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer efficacy against A549 and Caco-2 cell lines.
    • Methodology : MTT assay was employed to measure cell viability post-treatment with various concentrations of the compound.
    • Results : Significant cytotoxicity was observed with IC50 values of 15 µM for A549 and 8 µM for Caco-2 cells, indicating a higher sensitivity in colorectal cancer cells.
  • Neuropharmacological Assessment :
    • Objective : To assess anxiolytic effects in rodent models.
    • Methodology : Behavioral tests such as the elevated plus maze were conducted.
    • Results : The treatment group exhibited a marked increase in time spent in open arms compared to controls, suggesting reduced anxiety levels.

Data Tables

Biological ActivityCell LineIC50 (µM)Mechanism of Action
AnticancerA54915Inhibition of proliferation
AnticancerCaco-28Induction of apoptosis
NeuropharmacologicalRodent ModelN/ASerotonin receptor antagonism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.